molecular formula C8H10N2O3 B2702708 Methyl 5-(1-methylcyclopropyl)-1,3,4-oxadiazole-2-carboxylate CAS No. 1858754-51-4

Methyl 5-(1-methylcyclopropyl)-1,3,4-oxadiazole-2-carboxylate

Cat. No.: B2702708
CAS No.: 1858754-51-4
M. Wt: 182.179
InChI Key: VGEPFMKRUUCFLF-UHFFFAOYSA-N
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Description

Methyl 5-(1-methylcyclopropyl)-1,3,4-oxadiazole-2-carboxylate is a heterocyclic compound that features a unique combination of a cyclopropyl group and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(1-methylcyclopropyl)-1,3,4-oxadiazole-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a hydrazide with an ester in the presence of a dehydrating agent to form the oxadiazole ring. The reaction conditions often require heating and the use of solvents such as ethanol or acetonitrile.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(1-methylcyclopropyl)-1,3,4-oxadiazole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reducing agent used.

    Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can produce a variety of substituted oxadiazole derivatives.

Scientific Research Applications

Methyl 5-(1-methylcyclopropyl)-1,3,4-oxadiazole-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: This compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 5-(1-methylcyclopropyl)-1,3,4-oxadiazole-2-carboxylate involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The cyclopropyl group may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-(1-cyclopropyl)-1,3,4-oxadiazole-2-carboxylate
  • Methyl 5-(1-methylcyclopropyl)-1,2,4-oxadiazole-2-carboxylate
  • Methyl 5-(1-methylcyclopropyl)-1,3,4-thiadiazole-2-carboxylate

Uniqueness

Methyl 5-(1-methylcyclopropyl)-1,3,4-oxadiazole-2-carboxylate is unique due to the presence of both the cyclopropyl group and the oxadiazole ring. This combination imparts specific chemical and biological properties that are not found in other similar compounds. The cyclopropyl group can enhance the compound’s stability and binding affinity, while the oxadiazole ring provides a versatile scaffold for further functionalization.

Biological Activity

Methyl 5-(1-methylcyclopropyl)-1,3,4-oxadiazole-2-carboxylate is a compound that belongs to the oxadiazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of Oxadiazole Derivatives

Oxadiazoles are five-membered heterocyclic compounds that have been extensively studied for their biological properties. The 1,3,4-oxadiazole ring system is particularly noted for its ability to mimic bioactive molecules, leading to a wide range of pharmacological activities including anticancer, anti-inflammatory, and antimicrobial effects .

Anticancer Properties

Research indicates that oxadiazole derivatives exhibit significant anticancer activity. For instance, various derivatives have shown inhibitory effects on multiple cancer cell lines. In a study evaluating several oxadiazole compounds, one derivative demonstrated an IC50 value of 0.67 µM against the PC-3 prostate cancer cell line and 0.80 µM against the HCT-116 colon cancer cell line . this compound is hypothesized to share similar mechanisms due to its structural characteristics.

Table 1: Anticancer Activity of Selected Oxadiazole Derivatives

Compound NameCell Line TestedIC50 (µM)
Compound APC-3 (Prostate)0.67
Compound BHCT-116 (Colon)0.80
This compoundTBD

Antimicrobial Activity

Oxadiazoles have also been investigated for their antimicrobial properties. Studies have shown that some derivatives possess activity against resistant strains of bacteria and fungi. The compound's ability to disrupt microbial cell membranes and inhibit essential metabolic pathways contributes to its efficacy .

Table 2: Antimicrobial Activity of Selected Oxadiazole Derivatives

Compound NameMicrobial Strain TestedMinimum Inhibitory Concentration (MIC)
Compound CStaphylococcus aureus32 µg/mL
Compound DEscherichia coli16 µg/mL
This compoundTBD

The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed that the compound may induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways. Additionally, its antimicrobial action may involve the inhibition of key enzymes required for bacterial survival and replication .

Case Studies and Research Findings

Several studies have focused on synthesizing and characterizing new oxadiazole derivatives with enhanced biological activity. For example:

  • A study synthesized a series of oxadiazoles with varying substituents and evaluated their cytotoxicity against multiple cancer cell lines. The results indicated that specific modifications significantly improved their potency .
  • Another study highlighted the efficacy of oxadiazoles against Mycobacterium tuberculosis, indicating potential applications in treating resistant strains .

Properties

IUPAC Name

methyl 5-(1-methylcyclopropyl)-1,3,4-oxadiazole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-8(3-4-8)7-10-9-5(13-7)6(11)12-2/h3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGEPFMKRUUCFLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1)C2=NN=C(O2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1858754-51-4
Record name methyl 5-(1-methylcyclopropyl)-1,3,4-oxadiazole-2-carboxylate
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